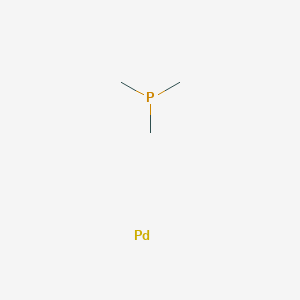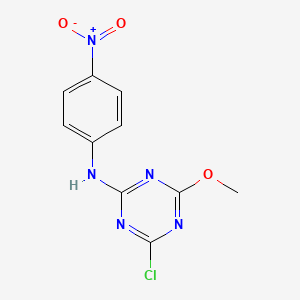![molecular formula C17H17NO2 B12554827 Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- CAS No. 189090-62-8](/img/structure/B12554827.png)
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- is a complex organic compound with the molecular formula C17H17NO2. This compound belongs to the class of naphthoxazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- typically involves the reaction of naphthols with amines. A practical method utilizes TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols.
科学研究应用
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities that make it useful in the study of cellular processes and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications .
相似化合物的比较
Similar Compounds
2-Methyl-1-naphthoxazole: Another naphthoxazole derivative with similar structural features.
Naphth[1,2-d]oxazol-2(1H)-one, 5-nitro-: A related compound with different substituents and biological activities.
Uniqueness
Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
189090-62-8 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
5-methoxy-4-(3-methylbut-2-enyl)benzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C17H17NO2/c1-11(2)8-9-14-15-17(20-10-18-15)13-7-5-4-6-12(13)16(14)19-3/h4-8,10H,9H2,1-3H3 |
InChI 键 |
KALPDXYKIXPRBB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C2=CC=CC=C2C3=C1N=CO3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


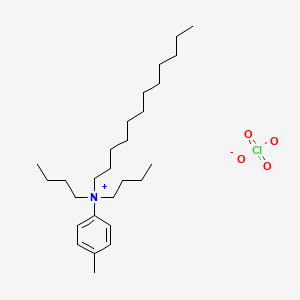
![1-[(2S)-Oxiranyl]ethanone](/img/structure/B12554752.png)
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
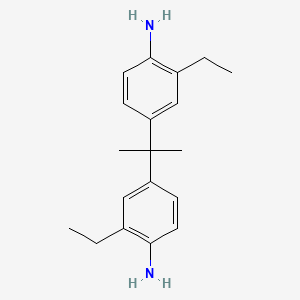

![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)
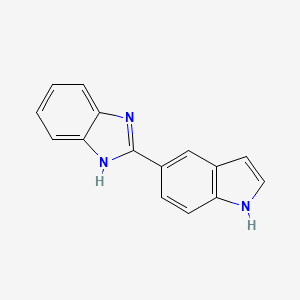

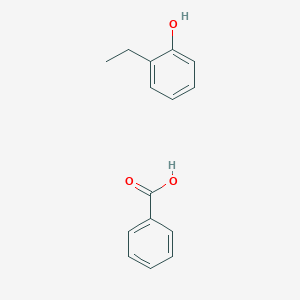
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
